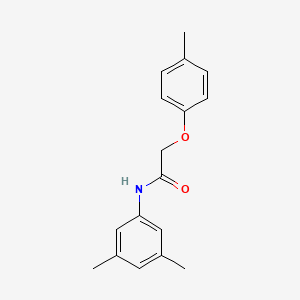

N-(3,5-dimethylphenyl)-2-(4-methylphenoxy)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction N-(3,5-dimethylphenyl)-2-(4-methylphenoxy)acetamide is a chemical compound synthesized through specific reactions involving various precursors and catalysts. Its synthesis, molecular structure, and properties are topics of research interest in the field of chemistry.

Synthesis Analysis

- The synthesis of related compounds, like N-Methyl-2-(4-phenoxyphenoxy) acetamide, involves the reaction of N-methylchloroacetamide and 4-phenoxyphenol using N,N-dimethylformamide (DMF) as a solvent in the presence of anhydrous potassium carbonate. The yield can exceed 85%, as detailed by (He Xiang-qi, 2007).

Molecular Structure Analysis

- The molecular structure and characteristics of similar compounds, such as N-(2,4-dimethylphenyl)-2,2-dichloroacetamide, have been studied using ab initio and DFT methods. These studies help in understanding the steric influence of methyl groups and other aspects of the molecular structure (V. Arjunan et al., 2012).

Chemical Reactions and Properties

- Research on related compounds like N-Methyl-2-[4-(4-chlorophenoxy)phenoxy] Acetamide demonstrates the influence of reaction temperature, time, and mole ratio on the yield and properties of the final product (Gao Yonghong, 2009).

Physical Properties Analysis

- The physical properties of such compounds, including their structural and thermodynamical aspects, can be investigated using various spectroscopic methods and quantum chemical calculations, as demonstrated in studies on similar acetamides (E. Pękala et al., 2011).

Chemical Properties Analysis

- The chemical properties, such as reactivity and interaction with other chemicals, can be explored through experimental and computational methods. For example, studies on the silylation of N-(2-hydroxyphenyl)acetamide reveal insights into the reactivity and properties of resulting heterocycles (N. Lazareva et al., 2017).

Scientific Research Applications

Analgesic Applications

Research has highlighted the potential analgesic properties of N-(3,5-dimethylphenyl)-2-(4-methylphenoxy)acetamide derivatives. For instance, the study on KR-25003, a potent analgesic capsaicinoid, revealed the crystal structure of a related compound, indicating its analgesic potential due to its structural conformation and interactions within the crystalline state, stabilized by intermolecular hydrogen bonds (Park et al., 1995).

Anticancer and Anti-Inflammatory Activities

Another line of research focused on the synthesis of 2-(substituted phenoxy) acetamide derivatives, including N-(3,5-dimethylphenyl)-2-(4-methylphenoxy)acetamide, to explore their potential anticancer, anti-inflammatory, and analgesic activities. The Leuckart synthetic pathway was utilized to develop novel series of these derivatives, showing promising results against breast cancer and neuroblastoma cell lines, as well as exhibiting significant anti-inflammatory and analgesic activities (Rani et al., 2014).

Oxidative Radical Cyclization

The compound also finds applications in synthetic chemistry, such as in the Mn(III)/Cu(II)-mediated oxidative radical cyclization of alpha-(Methylthio)acetamides leading to erythrinanes. This process illustrates the compound's utility in facilitating complex chemical reactions that contribute to the synthesis of natural products and potential pharmaceuticals (Chikaoka et al., 2003).

Free Radical and Benzoquinone Imine Metabolites

Further studies have investigated the metabolic pathways of similar compounds, providing insights into their enzymatic oxidation processes. This research is crucial for understanding the pharmacokinetics and potential toxicological profiles of these compounds, contributing to their safe and effective application in medicine (Fischer & Mason, 1984).

Metabolism Insights

The metabolism of related dimethylformamide and dimethylacetamide compounds has also been explored, identifying N-Methylformamide and N-Methylacetamide as metabolites. These studies provide foundational knowledge for the development of drugs and chemicals, ensuring their safe use and effective metabolic clearance (Barnes & Ranta, 1972).

properties

IUPAC Name |

N-(3,5-dimethylphenyl)-2-(4-methylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO2/c1-12-4-6-16(7-5-12)20-11-17(19)18-15-9-13(2)8-14(3)10-15/h4-10H,11H2,1-3H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEGIDWKJCLGSLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC(=O)NC2=CC(=CC(=C2)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5-dimethyl-3,6-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5524235.png)

![N'-(4-fluorobenzylidene)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B5524245.png)

![1-{2-[(5-propylpyrazolo[1,5-a]pyrimidin-7-yl)amino]ethyl}piperidine-3-carboxamide](/img/structure/B5524246.png)

![1-{5-[rel-(1R,5S)-3,8-diazabicyclo[3.2.1]oct-8-ylcarbonyl]-2-methylphenyl}-2-imidazolidinone hydrochloride](/img/structure/B5524267.png)

![ethyl 2-{[3-(4-chlorophenyl)acryloyl]amino}benzoate](/img/structure/B5524272.png)

![dimethyl 5-{[(3-amino-4-chlorophenyl)amino]sulfonyl}isophthalate](/img/structure/B5524275.png)

![2-({1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-piperidinyl}oxy)pyrimidine](/img/structure/B5524280.png)

![(3S*,4R*)-4-(2-methylphenyl)-1-[(2-oxopiperidin-1-yl)acetyl]pyrrolidine-3-carboxylic acid](/img/structure/B5524296.png)

![(2S)-(2,3-difluorophenyl){[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]amino}acetic acid](/img/structure/B5524306.png)